
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a member of the carboxamide family of compounds and has been found to possess unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial cells. This leads to the disruption of key metabolic pathways and ultimately results in bacterial death.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various bacterial strains, including both gram-positive and gram-negative bacteria. 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has also been found to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its potential toxicity and limited solubility in aqueous solutions could pose challenges for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide. One area of interest is the development of new antibiotics based on 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide, which could help to address the growing problem of antibiotic resistance. Another area of interest is the investigation of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide's anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-chlorobenzonitrile with 1-cyanomethylcyclopentene in the presence of a strong base such as potassium tert-butoxide. The resulting product is then treated with methylamine to yield 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has also been found to have potent anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(10-9-17)14(19)15(7-2-3-8-15)12-5-4-6-13(16)11-12/h4-6,11H,2-3,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNHRXGIFBQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)
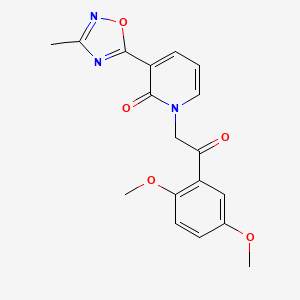
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)

![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
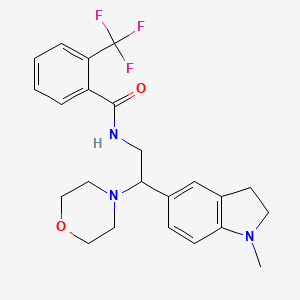
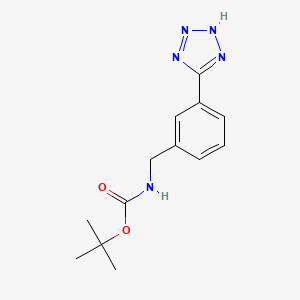
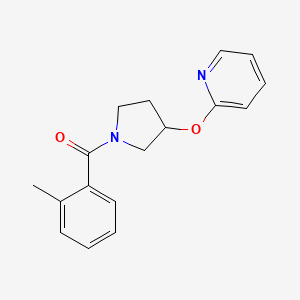
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)
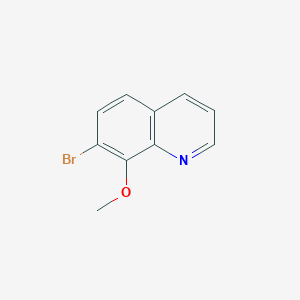
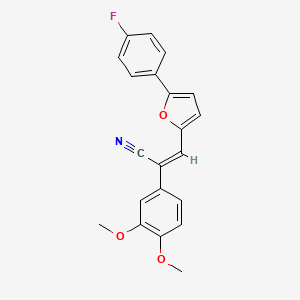
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)